2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the 4-position of the phenyl ring, a methyl group at the 6-position of the quinoline ring, and a carboxylic acid group at the 4-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Formation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxaldehyde.
Reduction: Formation of 2-(4-ethoxyphenyl)-6-methylquinoline-4-methanol.
Substitution: Introduction of halogen or nitro groups at specific positions on the quinoline ring.
Scientific Research Applications
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
- 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
Comparison: 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Biological Activity
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the Pfitzinger reaction, which combines isatin derivatives with appropriate α-methyl ketones. Characterization of the synthesized compound is usually performed using various spectroscopic techniques such as IR, NMR, and MS to confirm structural integrity and purity.
Biological Activity
The biological activity of this compound has been evaluated across several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Recent studies have identified that quinoline derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. One study reported a novel derivative that acted as a selective HDAC3 inhibitor with potent in vitro anticancer activity against various cancer cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study focusing on arylated quinoline carboxylic acids found that certain derivatives exhibited notable activity against Mycobacterium tuberculosis (Mtb), indicating potential use in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at the C-2 and C-6 positions of the quinoline ring significantly influenced antimicrobial efficacy.
Antileishmanial Activity
In the context of parasitic diseases, this compound has been evaluated for its antileishmanial activity. Research indicated that certain quinoline-4-carboxylic acids displayed promising results against Leishmania donovani, the causative agent of leishmaniasis. The IC50 values were determined through various assays, demonstrating effective inhibition at low concentrations .
Data Tables
Table 1: Biological Activity Overview
Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
---|---|---|---|
Anticancer | K562 Cells | 1.0 | |
Antimicrobial | Mycobacterium tuberculosis | 0.5 | |
Antileishmanial | Leishmania donovani | 0.3 |
Case Studies
- Anticancer Study : A derivative of this compound was tested against K562 leukemia cells. The compound exhibited an IC50 value of 1 μM, indicating potent anticancer activity and suggesting further investigation into its mechanism of action.
- Antimicrobial Evaluation : In a comprehensive screening of quinoline derivatives against Mtb, several compounds showed significant inhibitory effects with IC50 values ranging from 0.5 to 1 μM, underscoring the potential for developing new antitubercular agents based on this scaffold.
- Leishmaniasis Treatment : A study highlighted the efficacy of quinoline derivatives against L. donovani with IC50 values as low as 0.3 μM compared to standard treatments, suggesting a viable alternative for leishmaniasis therapy.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-7-5-13(6-8-14)18-11-16(19(21)22)15-10-12(2)4-9-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAMQLSVJIZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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